molecular formula C14H26N2O3Si B13707722 1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-

1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-

Cat. No.: B13707722
M. Wt: 298.45 g/mol
InChI Key: HQBOQTUOINGOEQ-UHFFFAOYSA-N
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Description

(Aminoethylaminomethyl)phenethyltrimethoxysilane, mixture of m and p isomers, is an organosilane compound widely used in various industrial and scientific applications. This compound is known for its ability to act as a crosslinking agent, forming durable bonds between organic and inorganic materials. Its unique structure allows it to modify surfaces and enhance the properties of materials it is combined with.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Aminoethylaminomethyl)phenethyltrimethoxysilane typically involves the reaction of phenethyltrimethoxysilane with aminoethylaminomethyl groups. The reaction is carried out under controlled conditions to ensure the formation of both m and p isomers. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods

In industrial settings, the production of (Aminoethylaminomethyl)phenethyltrimethoxysilane is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified through distillation and other separation techniques to obtain a high-purity mixture of m and p isomers.

Chemical Reactions Analysis

Types of Reactions

(Aminoethylaminomethyl)phenethyltrimethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Various substituted organosilanes depending on the nucleophile used.

Scientific Research Applications

(Aminoethylaminomethyl)phenethyltrimethoxysilane is used in a wide range of scientific research applications:

    Chemistry: As a crosslinking agent in the synthesis of polymers and composites.

    Biology: For surface modification of biomaterials to enhance biocompatibility.

    Medicine: In drug delivery systems to improve the stability and targeting of therapeutic agents.

    Industry: In coatings, adhesives, and sealants to improve adhesion and durability.

Mechanism of Action

The mechanism of action of (Aminoethylaminomethyl)phenethyltrimethoxysilane involves the formation of strong covalent bonds between the silane groups and various substrates. The hydrolyzable methoxy groups react with water to form silanols, which can then condense to form siloxane bonds with other silanols or with hydroxyl groups on surfaces. This results in a durable and stable bond that enhances the properties of the materials.

Comparison with Similar Compounds

Similar Compounds

  • (Aminopropyl)triethoxysilane
  • (Aminophenyl)trimethoxysilane
  • (Aminomethyl)phenethyltrimethoxysilane

Uniqueness

(Aminoethylaminomethyl)phenethyltrimethoxysilane is unique due to its dual amino functionality, which allows for multiple points of attachment and enhanced reactivity. This makes it particularly effective as a crosslinking agent and surface modifier compared to other similar compounds.

Properties

Molecular Formula

C14H26N2O3Si

Molecular Weight

298.45 g/mol

IUPAC Name

1-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]-1-ethylhydrazine

InChI

InChI=1S/C14H26N2O3Si/c1-4-16(15)11-12-19-20(17-2,18-3)13-10-14-8-6-5-7-9-14/h5-9H,4,10-13,15H2,1-3H3

InChI Key

HQBOQTUOINGOEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO[Si](CCC1=CC=CC=C1)(OC)OC)N

Origin of Product

United States

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